molecular formula C15H21ClN2O3S B11349388 1-[(2-chlorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide

Cat. No.: B11349388
M. Wt: 344.9 g/mol
InChI Key: HTVRWWDCUXEJEI-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a dimethyl group, and a methanesulfonyl group attached to a chlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride to form 2-chlorophenylmethanesulfonyl chloride . This intermediate is then reacted with N,N-dimethylpiperidine-4-carboxamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H21ClN2O3S

Molecular Weight

344.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N,N-dimethylpiperidine-4-carboxamide

InChI

InChI=1S/C15H21ClN2O3S/c1-17(2)15(19)12-7-9-18(10-8-12)22(20,21)11-13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3

InChI Key

HTVRWWDCUXEJEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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